2-Amino-3,4-dichlorobenzoic acid
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Overview
Description
2-Amino-3,4-dichlorobenzoic acid is a chemical compound with the CAS Number: 20776-62-9 . It has a molecular weight of 206.03 and is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of 2-Amino-3,4-dichlorobenzoic acid or similar compounds often involves multiple steps. For example, one method for the preparation of 2,3-dichlorobenzoic acid involves reacting O-chloroaniline with trichloroacetaldehyde monohydrate and hydroxylamine hydrochloride to produce N-(2-chlorophenyl)-2-(hydroxyimino) acetamide . This is then treated with concentrated sulfuric acid to obtain 3-chlorolisatin, which is oxidized by hydrogen peroxide to afford 2-amino-3-chlorobenzoic acid . Through other steps such as esterification, diazotization, Sandmeyer-chloronation, and hydrolysis, the target compound 2,3-dichlorobenzoic acid is obtained .Molecular Structure Analysis
The molecular structure of 2-Amino-3,4-dichlorobenzoic acid is represented by the formula C7H5Cl2NO2 . The InChI code for this compound is 1S/C7H5Cl2NO2/c8-4-2-1-3 (7 (11)12)6 (10)5 (4)9/h1-2H,10H2, (H,11,12) .Physical And Chemical Properties Analysis
2-Amino-3,4-dichlorobenzoic acid is a solid at room temperature . and a flash point of 169.2 .Scientific Research Applications
Bioremediation
- Scientific Field: Environmental Science
- Application Summary: 2-Amino-3,4-dichlorobenzoic acid can be produced during the bioremediation of chlorobenzoic acids . Chlorobenzoic acids (CBAs) can be released into the environment from many different sources, including as degradation products of certain herbicides and insecticides .
- Methods of Application: The formation of CBAs, including 2-Amino-3,4-dichlorobenzoic acid, occurs during the degradation of polychlorinated biphenyls (PCBs) by bacteria and white rot fungi .
- Results/Outcomes: The accumulation of CBAs in wastewater or soil can lead to the deceleration or inhibition of degradation of substances of which the CBAs are degradation products .
Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 2,4-Dichlorobenzoic acid is used as a reagent during the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives . These derivatives are often used in the development of pharmaceuticals.
- Methods of Application: The specific methods of application would depend on the exact synthesis procedure being used. Typically, this would involve reacting the 2,4-dichlorobenzoic acid with other reagents under controlled conditions to form the desired product .
- Results/Outcomes: The outcome of this application is the successful synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .
Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-3,4-dichlorobenzoic acid can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials .
- Methods of Application: The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .
- Results/Outcomes: The outcome of this application is the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .
Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 2,4-Dichlorobenzoic acid is used as a reagent during the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives . These derivatives are often used in the development of pharmaceuticals.
- Methods of Application: The specific methods of application would depend on the exact synthesis procedure being used. Typically, this would involve reacting the 2,4-dichlorobenzoic acid with other reagents under controlled conditions to form the desired product .
- Results/Outcomes: The outcome of this application is the successful synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .
Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-3,4-dichlorobenzoic acid can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials .
- Methods of Application: The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .
- Results/Outcomes: The outcome of this application is the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .
Safety And Hazards
properties
IUPAC Name |
2-amino-3,4-dichlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFCCMCEVBFNHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402090 |
Source
|
Record name | 2-amino-3,4-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,4-dichlorobenzoic acid | |
CAS RN |
20776-62-9 |
Source
|
Record name | 2-amino-3,4-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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